molecular formula C10H9ClINO B15340132 1-(3-Chloro-4-iodophenyl)pyrrolidin-2-one

1-(3-Chloro-4-iodophenyl)pyrrolidin-2-one

Cat. No.: B15340132
M. Wt: 321.54 g/mol
InChI Key: AOOXCNKCYXYZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-iodophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidin-2-ones. This compound is characterized by the presence of a pyrrolidinone ring substituted with a 3-chloro-4-iodophenyl group. Pyrrolidin-2-ones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis.

Preparation Methods

The synthesis of 1-(3-Chloro-4-iodophenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

1-(3-Chloro-4-iodophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro and iodo groups in the compound can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-4-iodophenyl)pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-iodophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(3-Chloro-4-iodophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidin-2-ones and iodo-substituted pyrroles These compounds share structural similarities but may differ in their reactivity, biological activities, and applications

Properties

Molecular Formula

C10H9ClINO

Molecular Weight

321.54 g/mol

IUPAC Name

1-(3-chloro-4-iodophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9ClINO/c11-8-6-7(3-4-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2

InChI Key

AOOXCNKCYXYZKL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)I)Cl

Origin of Product

United States

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